3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide
Overview
Description
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 3-position of the triazole ring and a propanamide group attached to the 5-position. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1H-1,2,4-triazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:
Pharmaceuticals: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Agriculture: Triazole compounds are used as fungicides and herbicides.
Materials Science: Triazole derivatives are used in the development of advanced materials such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, triazole derivatives can inhibit the activity of enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules like sterols and fatty acids. This inhibition can disrupt cellular processes and lead to the antimicrobial or antifungal effects observed with these compounds .
Comparison with Similar Compounds
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide can be compared with other similar compounds such as:
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid: This compound has a carboxylic acid group instead of an amide group.
(3-Chloro-1H-1,2,4-triazol-5-yl)methylamine hydrochloride: This compound has a methylamine group instead of a propanamide group.
1,2,4-Triazole-containing scaffolds: These compounds have a similar triazole ring structure but may have different substituents at various positions.
Properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFMTINXKZAONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=NN1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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